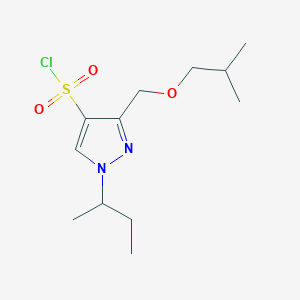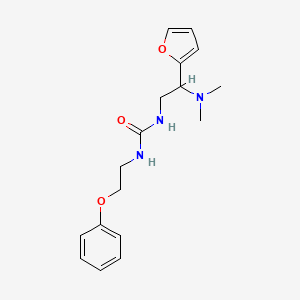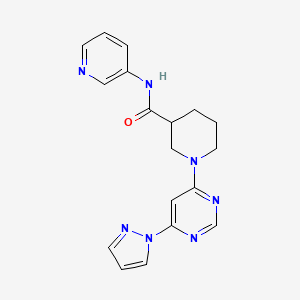
1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a urea backbone substituted with a 2-methylphenyl group and a 2-morpholin-4-yl-5-(trifluoromethyl)phenyl group, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Urea Backbone: The reaction begins with the preparation of the urea backbone by reacting an isocyanate with an amine. For this compound, the isocyanate used is 2-methylphenyl isocyanate, and the amine is 2-morpholin-4-yl-5-(trifluoromethyl)aniline.
Coupling Reaction: The isocyanate and amine are coupled under controlled conditions, often in the presence of a catalyst such as dibutyltin dilaurate, to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react over a specified period.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation Products: Oxidized urea derivatives.
Reduction Products: Reduced urea derivatives.
Substitution Products: Substituted urea derivatives with modified functional groups.
科学的研究の応用
1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: This compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.
類似化合物との比較
1-(2-Methylphenyl)-3-(4-morpholin-4-ylphenyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2-Methylphenyl)-3-(2-piperidin-4-yl-5-(trifluoromethyl)phenyl)urea: Contains a piperidine ring instead of a morpholine ring, altering its reactivity and biological activity.
Uniqueness: 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the presence of both the morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-15(13)23-18(26)24-16-12-14(19(20,21)22)6-7-17(16)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDUENABSNGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2614875.png)



![N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine](/img/structure/B2614883.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)


![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)
